molecular formula C27H25N3O3S B11144161 (5E)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-2-(4-benzylpiperazin-1-yl)-1,3-thiazol-4(5H)-one

(5E)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-2-(4-benzylpiperazin-1-yl)-1,3-thiazol-4(5H)-one

Cat. No.: B11144161
M. Wt: 471.6 g/mol
InChI Key: PJMQOOGXJFMWJI-KOEQRZSOSA-N
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Description

The compound (5E)-5-{[5-(4-ACETYLPHENYL)FURAN-2-YL]METHYLIDENE}-2-(4-BENZYLPIPERAZIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a complex organic molecule that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[5-(4-ACETYLPHENYL)FURAN-2-YL]METHYLIDENE}-2-(4-BENZYLPIPERAZIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then combined under specific conditions to form the final product. Common synthetic routes include:

    Formation of the Furan Ring: This step involves the cyclization of appropriate precursors to form the furan ring.

    Thiazole Formation: The thiazole ring is formed through cyclization reactions involving sulfur-containing reagents.

    Piperazine Introduction: The benzylpiperazine moiety is introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated synthesis equipment are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[5-(4-ACETYLPHENYL)FURAN-2-YL]METHYLIDENE}-2-(4-BENZYLPIPERAZIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

(5E)-5-{[5-(4-ACETYLPHENYL)FURAN-2-YL]METHYLIDENE}-2-(4-BENZYLPIPERAZIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE: has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which (5E)-5-{[5-(4-ACETYLPHENYL)FURAN-2-YL]METHYLIDENE}-2-(4-BENZYLPIPERAZIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may bind to active sites, inhibiting or activating specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-{[5-(4-METHOXYPHENYL)FURAN-2-YL]METHYLIDENE}-2-(4-BENZYLPIPERAZIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE
  • (5E)-5-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-(4-BENZYLPIPERAZIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE

Uniqueness

The uniqueness of (5E)-5-{[5-(4-ACETYLPHENYL)FURAN-2-YL]METHYLIDENE}-2-(4-BENZYLPIPERAZIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C27H25N3O3S

Molecular Weight

471.6 g/mol

IUPAC Name

(5E)-5-[[5-(4-acetylphenyl)furan-2-yl]methylidene]-2-(4-benzylpiperazin-1-yl)-1,3-thiazol-4-one

InChI

InChI=1S/C27H25N3O3S/c1-19(31)21-7-9-22(10-8-21)24-12-11-23(33-24)17-25-26(32)28-27(34-25)30-15-13-29(14-16-30)18-20-5-3-2-4-6-20/h2-12,17H,13-16,18H2,1H3/b25-17+

InChI Key

PJMQOOGXJFMWJI-KOEQRZSOSA-N

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)N=C(S3)N4CCN(CC4)CC5=CC=CC=C5

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N=C(S3)N4CCN(CC4)CC5=CC=CC=C5

Origin of Product

United States

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